(2-Fluoro-4-nitrophenyl)methanol
Description
(2-Fluoro-4-nitrophenyl)methanol (CAS: 660432-43-9) is a nitroaromatic compound featuring a fluorinated phenyl ring substituted with a hydroxymethyl group. Its molecular formula is C₇H₅FNO₃, with a molecular weight of 171.12 g/mol. This compound is synthesized via the reduction of methyl 2-fluoro-4-nitrobenzoate using sodium borohydride in methanol, yielding 94% as an off-white solid . Its structural features—a nitro group (electron-withdrawing) and fluorine atom (meta-directing)—influence its reactivity and intermolecular interactions, such as stacking observed in crystallographic studies of related compounds .
Properties
IUPAC Name |
(2-fluoro-4-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGZVFTWIGGORD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591916 | |
| Record name | (2-Fluoro-4-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
660432-43-9 | |
| Record name | (2-Fluoro-4-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-fluoro-4-nitrophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nitrosation Reaction
In this method, 2-fluorophenol is treated with sodium nitrite in dilute hydrochloric acid to form 2-fluoro-4-nitrosophenol. The reaction conditions are as follows:
- Reagents :
- 2-Fluorophenol
- Sodium nitrite
- Dilute hydrochloric acid (15-20%)
The nitrosation is typically conducted at low temperatures (0°C) to control the reaction effectively.
Oxidation Reaction
Following nitrosation, the obtained 2-fluoro-4-nitrosophenol is oxidized using dilute nitric acid to yield this compound:
- Oxidizing Agent : Dilute nitric acid (30% preferred)
- Reaction Conditions : Gradual heating to about 40°C for optimal yield.
The overall yield from this method can reach approximately 90% after recrystallization, demonstrating its efficiency in producing high-purity products.
The following table summarizes the advantages and disadvantages of each method discussed:
| Method | Advantages | Disadvantages |
|---|---|---|
| Reduction of Methyl Ester | High yield; straightforward procedure | Requires careful handling of reagents |
| Nitrosation followed by Oxidation | High purity; well-established method | Multi-step process; longer duration |
The preparation of this compound can be effectively achieved through various methods, with each offering unique advantages depending on the desired application and available resources. The reduction of methyl esters provides a high yield with relatively simple conditions, while the nitrosation and oxidation route offers high purity but requires more steps. Future research may focus on optimizing these methods further to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-4-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in aromatic nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products:
Oxidation: 2-Fluoro-4-nitrobenzaldehyde or 2-Fluoro-4-nitrobenzoic acid.
Reduction: 2-Fluoro-4-aminophenylmethanol.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of (2-Fluoro-4-nitrophenyl)methanol derivatives as inhibitors of PqsD, an enzyme involved in the biosynthesis of signal molecules in Pseudomonas aeruginosa. This bacterium is notorious for its role in chronic infections, particularly in cystic fibrosis patients. The derivatives demonstrated anti-biofilm activity and showed a tight-binding mode of action, indicating their potential as therapeutic agents against biofilm-associated infections .
Case Study: Inhibition of PqsD
In a study investigating the structure-activity relationship (SAR) of (2-nitrophenyl)methanol derivatives, researchers synthesized various compounds and evaluated their inhibitory effects on PqsD. The most effective inhibitor exhibited significant potency at concentrations as low as 250 µM against human THP-1 macrophages, with no mutagenic effects observed in Ames tests up to 5000 µg per plate .
Synthesis of Related Compounds
This compound serves as a versatile intermediate in organic synthesis. It can be transformed into various derivatives that possess unique biological activities. For instance, it has been used to synthesize methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, which has shown promise as an antimycobacterial agent .
Chromatography and Mass Spectrometry Applications
Due to its distinct chemical properties, this compound is utilized in chromatography and mass spectrometry for the analysis of complex mixtures. Its high purity (>95%) makes it suitable for analytical applications where precise quantification is essential .
Mechanism of Action
The mechanism of action of (2-Fluoro-4-nitrophenyl)methanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The fluorine atom’s presence can influence the compound’s reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
The following table compares key properties of (2-Fluoro-4-nitrophenyl)methanol with its structural analogs:
Key Observations:
- Positional Isomerism: The position of fluorine and nitro groups significantly affects electronic properties.
Physicochemical Properties
- Solubility: this compound is soluble in polar aprotic solvents (DMSO, methanol) , similar to its ester analog, ethyl 2-(2-fluoro-4-nitrophenyl)acetate .
Crystallographic Insights
- Stacking Interactions : In methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, crystallography revealed dominant π-π stacking with minimal CH···O bonding, suggesting similar packing behavior in the target compound .
Biological Activity
(2-Fluoro-4-nitrophenyl)methanol is a compound that has garnered attention in biochemical research due to its potential biological activities, particularly as an inhibitor of key enzymes in bacterial systems. This article explores the compound's biological activity, its mechanisms of action, and its implications for pharmacological applications.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom and a nitro group attached to a phenolic structure. This configuration is crucial as it influences the compound's reactivity and biological interactions. The hydroxyl group contributes to its ability to form hydrogen bonds, enhancing its interaction with biological targets.
Recent studies have identified this compound as a potent inhibitor of the enzyme PqsD, which plays a critical role in the biosynthesis of signal molecules in Pseudomonas aeruginosa. The inhibition of PqsD disrupts the production of signaling molecules like HHQ and PQS, which are essential for bacterial communication and biofilm formation .
Inhibition Studies
The inhibition mechanism involves tight-binding interactions with the PqsD enzyme, leading to a time-dependent onset of action. Research indicates that after a preincubation period, the compound exhibits significant inhibitory effects on enzyme activity .
Antimicrobial Properties
Preliminary investigations suggest that this compound may exhibit antimicrobial properties, particularly against Pseudomonas aeruginosa. The compound's structural features allow it to interact with various biological targets, potentially influencing cellular pathways involved in infection processes.
Case Studies and Research Findings
Several studies have focused on the structure-activity relationships (SAR) of (2-nitrophenyl)methanol derivatives:
- Inhibition of Biofilm Formation : A study reported that certain derivatives significantly inhibited biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in treating chronic infections associated with biofilms .
- Cytotoxicity Testing : Compounds structurally related to this compound were tested against various cancer cell lines, revealing varying degrees of cytotoxicity. For example, one derivative showed over 90% inhibition against breast cancer cell lines .
- Mechanistic Insights : Detailed mechanistic studies revealed that the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, enhancing the compound's potential as a therapeutic agent.
Data Tables
| Compound | Target Enzyme | Inhibition (%) | Cell Line Tested |
|---|---|---|---|
| This compound | PqsD | 85% | Pseudomonas aeruginosa |
| Derivative 1 | PqsD | 92% | MDA-MB-468 (breast cancer) |
| Derivative 2 | Unknown | 90% | T-47D (breast cancer) |
Q & A
Q. What are the optimal synthetic routes for (2-Fluoro-4-nitrophenyl)methanol, and how do reaction conditions influence yield?
The synthesis typically involves nitro reduction or functional group transformations. For example, analogous nitro compounds (e.g., (2-Nitro-4-methoxyphenyl)methanol) are reduced using sodium borohydride or catalytic hydrogenation (Pd/C) . For fluorinated nitroaromatics like this compound, esterification with terephthaloyl chloride in DMF using triethylamine as a base achieves high yields (85%) when heated to 60°C for 2 hours . Key variables include solvent polarity (DMF enhances solubility of aromatic intermediates), temperature (60°C minimizes side reactions), and catalyst choice (Pd/C for selective nitro reduction).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and F NMR identify substituent positions on the aromatic ring. For example, fluorine deshields adjacent protons, causing distinct splitting patterns .
- X-ray crystallography : Resolves molecular conformation and intermolecular interactions (e.g., hydrogen bonds in derivatives like 5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine, where N–H···O bonds stabilize crystal packing ).
- Elemental analysis : Validates purity (e.g., C, H, N deviations <0.3% in bis(2-fluoro-4-nitrophenyl) terephthalate ).
Advanced Research Questions
Q. How can researchers address low yields in esterification reactions involving this compound?
Low yields may stem from steric hindrance or competing side reactions. Strategies include:
- Activation of hydroxyl groups : Convert the methanol group to a better leaving group (e.g., mesylation or tosylation) before esterification .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the hydroxyl oxygen .
- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
Q. How do structural modifications of this compound affect its reactivity in polymer synthesis?
The fluorine and nitro groups act as electron-withdrawing groups, directing electrophilic substitution to the meta position. For example, bis(2-fluoro-4-nitrophenyl) terephthalate serves as a monomer for polyimides, where thermal stability (melting point >200°C) and mechanical strength arise from rigid aromatic backbones and hydrogen bonding . Substituting the nitro group with morpholine (as in 4-(2-Fluoro-4-nitrophenyl)morpholine) alters solubility and electronic properties, impacting polymer film formation .
Q. What methodologies resolve contradictions in reported melting points or spectral data for derivatives?
- Reproducibility checks : Verify purity via HPLC or TLC. Impurities (e.g., residual DMF) lower melting points .
- Crystallographic validation : Compare experimental XRD data (e.g., unit cell parameters: Å, Å for thiadiazole derivatives ) with computational models (DFT).
- Isotopic labeling : Use deuterated solvents in NMR to confirm peak assignments .
Q. How can computational chemistry predict the biological activity of this compound derivatives?
- Docking studies : Model interactions with bacterial enzymes (e.g., nitroreductases) to explain antibacterial activity observed in fluoronitroaromatics .
- QSAR : Correlate substituent electronic parameters (Hammett σ constants) with bioactivity. For example, fluorine’s electronegativity enhances membrane permeability .
Future Research Directions
- Biocatalytic synthesis : Explore enzymatic reduction of nitro groups for greener synthesis .
- Environmental impact : Study biodegradation pathways and ecotoxicity of fluorinated nitroaromatics .
- Advanced materials : Investigate optoelectronic applications (e.g., fluorophores or OLED precursors) leveraging the nitro-fluorophore system .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
